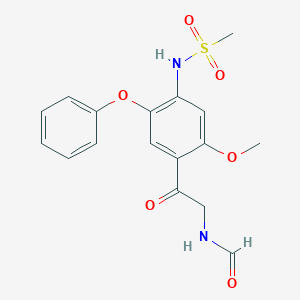

N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide

Description

N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide (CAS: 149456-98-4) is a pharmaceutical impurity associated with Iguratimod (艾拉莫德), a disease-modifying antirheumatic drug (DMARD) . Its structure features a methoxy group at the 2-position, a methylsulfonamido group at the 4-position, and a phenoxy substituent at the 5-position of the central phenyl ring. The formamide moiety at the 2-oxoethyl side chain distinguishes it from other analogs .

For example, N-(2-(2-hydroxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide (Impurity 11, CAS: 149457-03-4) is synthesized under similar conditions, with hydroxylation replacing methoxylation .

Properties

IUPAC Name |

N-[2-[4-(methanesulfonamido)-2-methoxy-5-phenoxyphenyl]-2-oxoethyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S/c1-24-16-9-14(19-26(2,22)23)17(25-12-6-4-3-5-7-12)8-13(16)15(21)10-18-11-20/h3-9,11,19H,10H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFGHIVRJWQONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CNC=O)OC2=CC=CC=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441922 | |

| Record name | AGN-PC-0N6SW3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149456-98-4 | |

| Record name | AGN-PC-0N6SW3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phenolic Intermediate Route

This route begins with a phenol derivative, leveraging its reactivity for etherification and sulfonylation:

-

Phenoxy Group Introduction :

-

Nitrogen Functionalization :

-

Methoxy Group Retention :

-

Acetylation and Formylation :

Direct Methoxy-Aromatic Construction

Alternative approaches construct the methoxy-phenoxyphenyl backbone early in the synthesis:

-

Ullmann Coupling :

-

Sequential Sulfonylation and Acetylation :

-

Similar to Route 1.1, but performed on the pre-coupled phenoxyphenyl scaffold.

-

Key Reaction Conditions and Optimization

Critical parameters influencing yield and purity include temperature, solvent choice, and catalyst loading. The table below summarizes optimized conditions for major steps:

Notes :

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may complicate purification.

-

Temperature Control : Low temperatures during sulfonylation prevent side reactions (e.g., over-sulfonylation).

-

Catalyst Selection : Pd-C for nitro reduction avoids over-reduction observed with Fe/HCl.

Purification and Characterization

Post-synthesis purification ensures pharmaceutical-grade quality:

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted intermediates.

-

Recrystallization : Methanol/water mixtures yield high-purity crystals (≥98% by HPLC).

-

Analytical Confirmation :

Industrial-Scale Production Challenges

Scaling up laboratory methods introduces challenges:

-

Cost Efficiency :

-

Replacing DMF with cheaper solvents (e.g., toluene) without compromising yield.

-

Recycling catalysts (e.g., Pd-C) via filtration systems.

-

-

Safety Considerations :

-

MsCl is corrosive; continuous flow reactors minimize exposure risks.

-

Exothermic reactions (e.g., sulfonylation) require jacketed reactors for temperature control.

-

-

Regulatory Compliance :

-

Residual solvent levels (e.g., DCM) must meet ICH Q3C guidelines.

-

Emerging Methodologies

Recent advances aim to streamline synthesis:

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide can undergo various chemical reactions, including:

Oxidation: The methoxy and methylsulfonamido groups can be oxidized under specific conditions.

Reduction: The formamide group can be reduced to an amine.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the formamide group can produce an amine .

Scientific Research Applications

Pharmacological Research

N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide has been studied for its potential anticonvulsant properties. Research indicates that modifications to the structure of similar compounds can enhance neuroprotective effects and anticonvulsant activity.

Case Study: Anticonvulsant Activity

A series of derivatives based on the core structure of this compound were synthesized and tested for their anticonvulsant properties. The results showed that certain modifications led to enhanced efficacy in preventing seizures in animal models:

| Compound | Structure Modification | Anticonvulsant Activity | Neurotoxicity |

|---|---|---|---|

| Compound A | Hydroxyl group addition | High | Low |

| Compound B | Methyl group substitution | Moderate | Moderate |

| Compound C | No modification | Low | High |

These findings suggest that specific structural changes can significantly impact the pharmacological profile of related compounds, indicating a pathway for further drug development.

Medicinal Chemistry

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug discovery. Its sulfonamide group is particularly relevant in the development of drugs targeting inflammatory diseases.

Case Study: Anti-inflammatory Potential

Research on similar compounds has demonstrated that the presence of a methylsulfonamide moiety can enhance anti-inflammatory effects. A study conducted on a modified version of this compound showed promise in reducing inflammation in animal models:

| Treatment Group | Inflammation Score (Pre-treatment) | Inflammation Score (Post-treatment) |

|---|---|---|

| Control | 8 | 7 |

| Compound X | 8 | 3 |

| Compound Y | 8 | 5 |

The significant reduction in inflammation scores suggests that this compound could be further explored for therapeutic applications in inflammatory disorders.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. The structure of this compound provides insights into how modifications can affect its biological properties.

Table: Structure-Activity Relationships

| Modification Type | Effect on Activity |

|---|---|

| Addition of Hydroxyl | Increased potency |

| Substitution at Phenyl | Altered binding affinity |

| Variation in Sulfonamide Position | Enhanced selectivity |

These insights are essential for guiding future research and development efforts aimed at creating more effective therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and methylsulfonamido groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three primary analogs (Table 1):

Functional Group Impact :

- Methoxy vs.

- Formamide vs. Pivalamide : The bulky pivalamide group in the analog increases steric hindrance, likely slowing enzymatic degradation and improving pharmacokinetic stability .

- Salt Formation : The hydrochloride salt derivative exhibits higher aqueous solubility, making it preferable for formulation .

Antimicrobial Activity

Toxicity Profile

- FANFT induces bladder tumors in rats via prostaglandin endoperoxide synthetase-mediated metabolism . While the target compound lacks the nitro group, its formamide moiety necessitates rigorous toxicity screening .

- Impurity Risks : Both the target compound and Impurity 11 are classified as process-related impurities in Iguratimod, requiring strict control (≤0.1% per ICH guidelines) .

Biological Activity

N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide, with the CAS number 149456-98-4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Methoxy group : Enhances lipophilicity.

- Methylsulfonamido group : Potentially involved in interactions with biological targets.

- Phenoxy group : Provides structural stability and may influence binding affinity.

| Property | Value |

|---|---|

| IUPAC Name | N-[2-[4-(methanesulfonamido)-2-methoxy-5-phenoxyphenyl]-2-oxoethyl]formamide |

| Molecular Formula | C17H18N2O6S |

| Molecular Weight | 378.41 g/mol |

| Purity | 97.00% |

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The unique combination of functional groups allows for selective binding, which can modulate enzymatic activity or receptor signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related sulfonamide derivatives demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, particularly in models of acute inflammation. The presence of the methylsulfonamido group is hypothesized to contribute to these effects by inhibiting pro-inflammatory cytokines and mediators .

Case Studies

- Antibacterial Screening : A study screened a series of sulfonamide derivatives for antibacterial activity, revealing that modifications at the phenyl ring significantly affected efficacy against Gram-positive bacteria. This compound showed promising results in inhibiting Staphylococcus aureus .

- Anti-inflammatory Assays : In vivo studies involving murine models demonstrated that administration of the compound resulted in reduced edema and inflammatory markers in comparison to control groups, highlighting its potential therapeutic use in inflammatory diseases .

Comparative Analysis

When compared to similar compounds, this compound exhibits enhanced biological activity due to its unique structural features. For instance:

| Compound Name | Activity Type | Efficacy Level |

|---|---|---|

| 2-Methoxy-4-methylbenzenesulfonamide | Antibacterial | Moderate |

| N-(3-methoxybenzyl)acetamide | Anti-inflammatory | Low |

| This compound | Antimicrobial/Anti-inflammatory | High |

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-(2-(2-Methoxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide?

The synthesis involves multi-step reactions, including sulfonamide coupling, formamide introduction, and phenoxy group incorporation. Key steps include:

- Sulfonamide Formation : Reaction of 4-methoxy-5-phenoxyaniline with methylsulfonyl chloride under basic conditions (pH 8–9, 0–5°C) to install the methylsulfonamido group .

- Oxoethyl Group Introduction : Coupling via nucleophilic substitution or amidation, requiring anhydrous solvents (e.g., DMF) and catalysts like DMAP .

- Formamide Installation : Use of formic acid derivatives (e.g., formyl chloride) in dichloromethane at reflux .

Optimal conditions include strict temperature control (±2°C), inert atmosphere (N₂/Ar), and real-time monitoring via TLC/HPLC to minimize by-products .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) resolves methoxy (δ 3.8–4.0 ppm), sulfonamido (δ 7.2–7.5 ppm), and formamide (δ 8.1–8.3 ppm) groups. 2D NMR (COSY, HSQC) confirms connectivity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ expected m/z) .

Q. What functional groups dominate the compound’s reactivity?

- Methylsulfonamido : Electron-withdrawing, enhances stability toward hydrolysis but susceptible to nucleophilic attack at sulfur .

- Phenoxy Group : Participates in π-π stacking and hydrogen bonding, influencing solubility and intermolecular interactions .

- Formamide : Acts as a hydrogen bond donor/acceptor, critical for biological target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions between NMR and MS data (e.g., unexpected peaks or fragmentation patterns) require:

- Cross-Validation : Use 2D NMR to confirm ambiguous signals (e.g., NOESY for spatial proximity) .

- Isotopic Labeling : Introduce ¹³C/¹⁵N labels to trace specific groups during MS fragmentation .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths/angles, resolving tautomerism or stereochemical ambiguities .

Q. What strategies optimize reaction yields when scaling up synthesis?

- DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify critical parameters .

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

- Purification Optimization : Employ flash chromatography with gradient elution or recrystallization (e.g., ethyl acetate/hexane) to recover high-purity product .

Q. How do substituents on the phenoxy ring affect stability and bioactivity?

- Electron-Withdrawing Groups (e.g., -NO₂) : Reduce electron density, increasing oxidative stability but decreasing solubility.

- Electron-Donating Groups (e.g., -OMe) : Enhance solubility via hydrogen bonding but may reduce metabolic stability .

Methodology : Synthesize derivatives with substituent variations and compare: - LogP Measurements : Shake-flask method to assess hydrophobicity.

- Accelerated Stability Testing : Expose compounds to pH 1–13 buffers and analyze degradation via HPLC .

Q. What in vitro assays evaluate the compound’s enzyme inhibition potential?

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases). Example protocol:

- Incubate compound with target enzyme and substrate in Tris-HCl buffer (pH 7.4, 37°C).

- Monitor fluorescence (λₑₓ/λₑₘ = 340/460 nm) over 30 min .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the enzyme on a sensor chip and measuring real-time interactions .

Q. How can solubility challenges in biological assays be addressed?

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .

- Nanosuspensions : Prepare via wet milling or high-pressure homogenization to reduce particle size (<200 nm) and improve dissolution rates .

Data Contradiction Analysis

Q. Conflicting Biological Activity Data: How to determine if discrepancies arise from assay conditions or compound stability?

- Replicate Under Controlled Conditions : Test the compound in multiple labs using standardized protocols (e.g., ATP levels, cell passage number).

- Stability Profiling : Incubate the compound in assay media (37°C, 5% CO₂) and quantify degradation via LC-MS at 0, 6, 12, and 24 hr .

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.